

Application Notes and Protocols for CC-90003 In Vitro Proliferation Assay

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849

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Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2)[1]. These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, often referred to as the Ras-Raf-MEK-ERK pathway[2][3]. This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival[2]. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention[3]. **CC-90003** has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in BRAF and KRAS[4].

This document provides a detailed protocol for an in vitro proliferation assay to evaluate the efficacy of **CC-90003** using the CellTiter-Glo® Luminescent Cell Viability Assay. Recommended cell lines, seeding densities, and compound concentrations are provided to facilitate the generation of robust and reproducible data.

Data Presentation

Table 1: CC-90003 Inhibitory Activity

Target	IC50 Range (nM)	Assay Type
ERK1/2	10-20	Biochemical

This data is based on biochemical assays and serves as a reference for the expected potency of **CC-90003**.

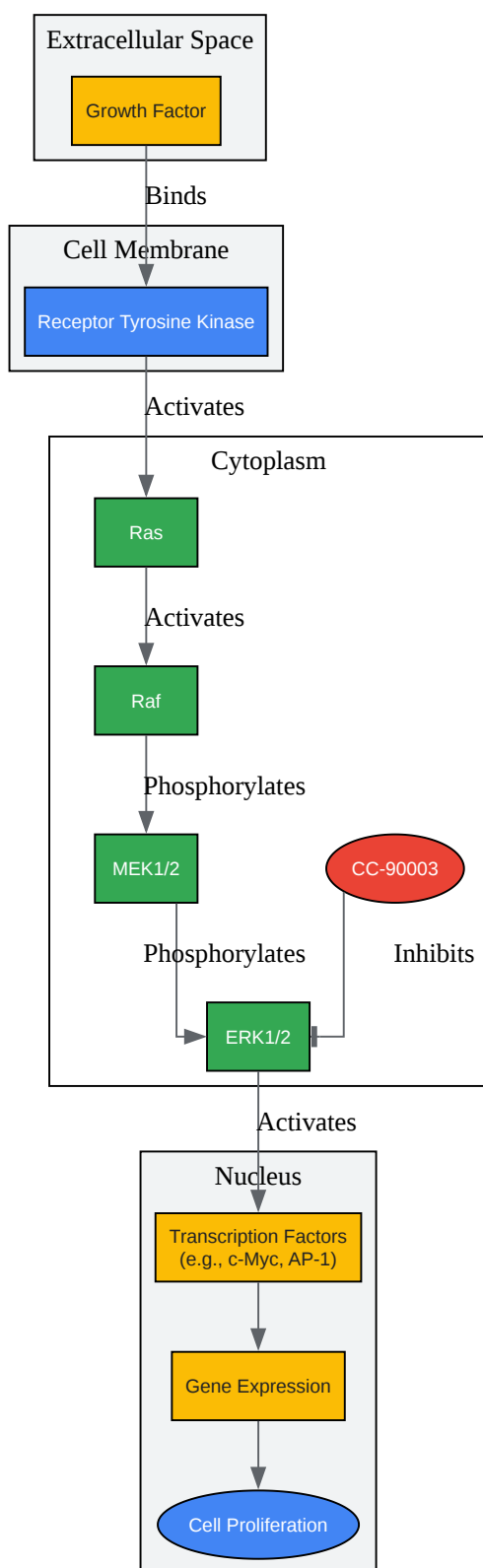
Table 2: Recommended Cell Lines and Seeding Densities for 96-Well Plate Proliferation Assay

Cell Line	Cancer Type	Recommended Seeding Density (cells/well)
HCT-116	Colorectal Carcinoma	5,000 - 15,000 ^[5]
A375	Malignant Melanoma	3,000 - 10,000

Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay duration.

Signaling Pathway

The MAPK/ERK signaling cascade is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Once activated, ERK1/2 translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression and driving cellular proliferation. **CC-90003** acts by irreversibly binding to and inhibiting the activity of ERK1 and ERK2.



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Caption: MAPK/ERK Signaling Pathway and **CC-90003** Mechanism of Action.

Experimental Protocols

Preparation of CC-90003 Stock and Working Solutions

- Stock Solution Preparation (10 mM):
 - **CC-90003** is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of **CC-90003** powder in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.59 mg of **CC-90003** (M.W. 458.53 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Serial Dilution Preparation:
 - On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
 - Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare intermediate dilutions in DMSO before the final dilution in the culture medium to ensure solubility and minimize DMSO concentration in the final assay wells (final DMSO concentration should be \leq 0.1%).
 - A suggested 9-point, 3-fold dilution series starting from 10 μ M would be: 10 μ M, 3.33 μ M, 1.11 μ M, 0.37 μ M, 0.12 μ M, 0.04 μ M, 0.013 μ M, 0.004 μ M, and a vehicle control (DMSO).

In Vitro Cell Proliferation Assay Protocol using CellTiter-Glo®

This protocol is designed for a 96-well plate format.

- Cell Seeding:
 - Harvest cells (e.g., HCT-116 or A375) that are in the logarithmic phase of growth.

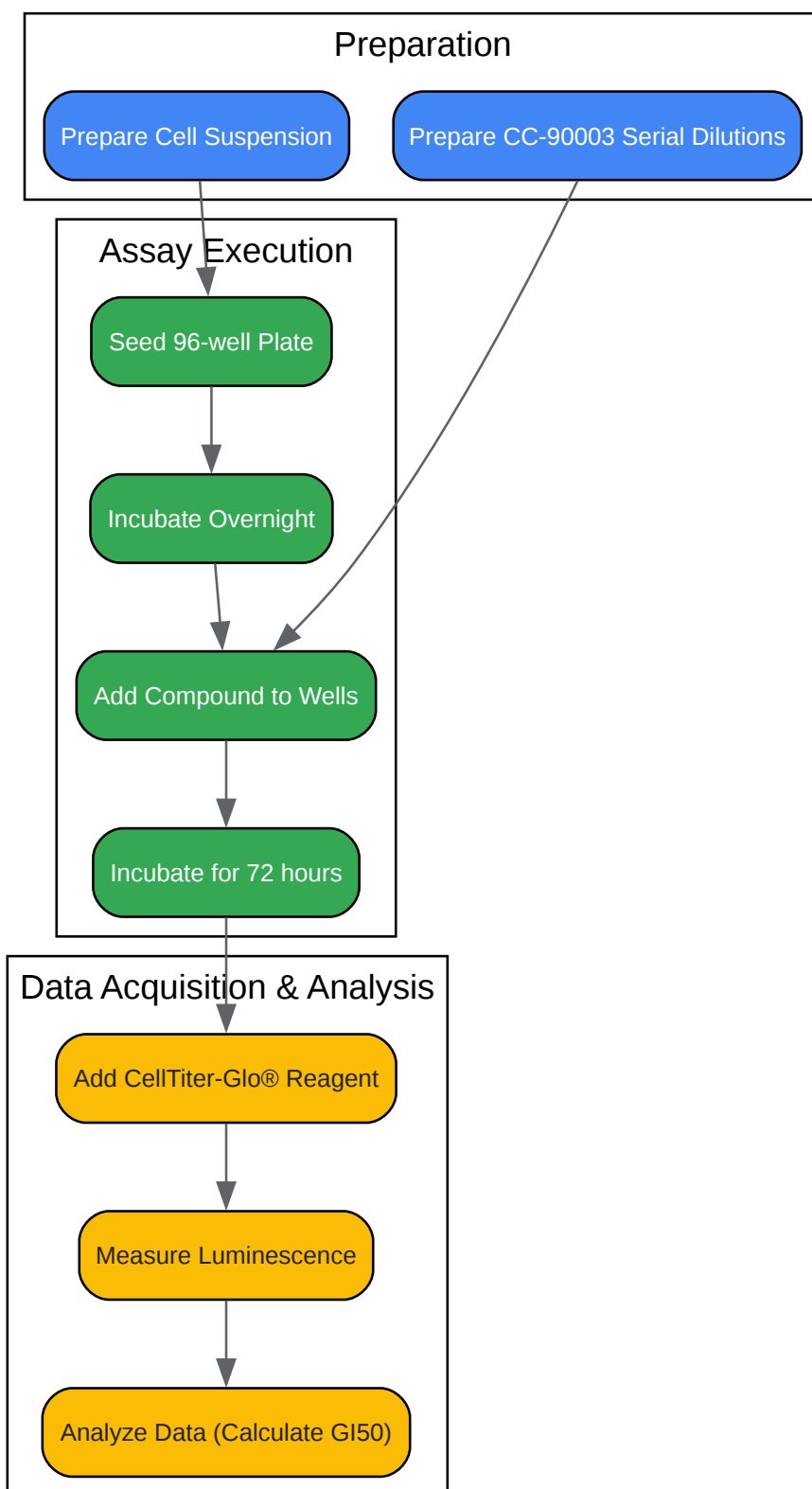
- Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
- Dilute the cell suspension in the appropriate complete growth medium to the desired seeding density (refer to Table 2).
- Seed 100 μ L of the cell suspension into each well of a 96-well clear-bottom, black-walled plate.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - The following day, add the prepared serial dilutions of **CC-90003** to the respective wells. Typically, 10 μ L of a 10X concentrated compound solution is added to each well containing 90 μ L of medium to achieve the final desired concentration.
 - Include wells with vehicle control (e.g., 0.1% DMSO in culture medium).
 - It is also recommended to have a "Day 0" plate that is processed immediately after seeding to represent the initial cell number.
 - Incubate the treated plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Measurement (CellTiter-Glo® Assay):
 - After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 μ L of reagent to each well).
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a microplate reader.

Data Analysis

- Normalization:
 - Subtract the average luminescence of the "no cell" control wells (media and reagent only) from all other wells.
 - Express the luminescence readings as a percentage of the vehicle-treated control wells.
- Dose-Response Curve Generation:
 - Plot the percentage of cell viability against the logarithm of the **CC-90003** concentration.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the GI50 (concentration that causes 50% growth inhibition).

Experimental Workflow



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Caption: In Vitro Cell Proliferation Assay Workflow.

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